2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid
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Overview
Description
2-(2,4-Dioxo-1,3-diazaspiro[46]undecan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H16N2O4 It is characterized by a spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)acetic acid
Uniqueness
2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid |
InChI |
InChI=1S/C11H16N2O4/c14-8(15)7-13-9(16)11(12-10(13)17)5-3-1-2-4-6-11/h1-7H2,(H,12,17)(H,14,15) |
InChI Key |
PMDYILMTLLDIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
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